

The History and Discovery of Sulfisoxazole: A Technical Guide

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Compound of Interest

Compound Name: Sulfisoxazole

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Introduction

Sulfisoxazole, a short-acting sulfonamide antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. Its discovery and development paved the way for the effective treatment of a wide range of bacterial infections. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and key experimental protocols associated with **sulfisoxazole**.

Historical Development

The journey of **sulfisoxazole** is intrinsically linked to the groundbreaking discovery of sulfonamides. In the 1930s, German pathologist and bacteriologist Gerhard Domagk, working at Bayer, discovered that a red dye named Prontosil had remarkable antibacterial activity in vivo. This pioneering work, which earned him the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This breakthrough opened the door for the synthesis and investigation of a vast number of sulfanilamide derivatives.

Following this discovery, researchers at Hoffmann-La Roche synthesized and developed **sulfisoxazole**. The brand name for **sulfisoxazole**, Gantrisin, was first approved by the U.S. Food and Drug Administration (FDA) in 1953.^[1] This marked the official entry of **sulfisoxazole** into the clinical arena, where it became a valuable tool in combating bacterial infections.

Mechanism of Action

Sulfisoxazole, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for a vital step in the bacterial folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid.[2]

Bacteria must synthesize their own folic acid, which is an essential precursor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. By mimicking the structure of PABA, **sulfisoxazole** binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid and, consequently, folic acid. This disruption of a critical metabolic pathway inhibits bacterial growth and replication.[2] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

Quantitative Data

Pharmacokinetic Properties in Humans

Sulfisoxazole is well-absorbed orally and is widely distributed throughout the body. The following table summarizes key pharmacokinetic parameters in adult humans.

Parameter	Value	Reference
Bioavailability	Nearly 100%	[3]
Time to Peak Concentration (Tmax)	2-4 hours	[2]
Peak Plasma Concentration (Cmax)	130-210 µg/mL (after a 2g oral dose)	[3]
Protein Binding	~85%	[3]
Volume of Distribution (Vd)	0.28 L/kg	[3]
Elimination Half-life (t _{1/2})	5-8 hours	[3]
Metabolism	Approximately 50% is metabolized in the liver to an inactive N4-acetylated metabolite.	[3]
Excretion	Primarily excreted in the urine, with about 97% of a dose recovered within 48 hours (52% as unchanged drug and the remainder as the N4-acetylated metabolite).[2]	[2]

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC ranges for **sulfisoxazole** against several common pathogenic bacteria. MIC values can vary depending on the strain and testing methodology.

Bacterial Species	MIC Range (µg/mL)
Escherichia coli	1 - >128
Staphylococcus aureus	8 - >128
Pseudomonas aeruginosa	>1024
Haemophilus influenzae	0.25 - 32
Streptococcus pneumoniae	8 - 64
Nocardia asteroides	2 - 16

Experimental Protocols

Synthesis of Sulfisoxazole

The synthesis of **sulfisoxazole** can be achieved through a multi-step process. The following is a representative protocol:

Step 1: Synthesis of 5-amino-3,4-dimethylisoxazole

- React ethyl acetoacetate with hydroxylamine to form 3-methyl-5-isoxazolone.
- Methylate the 3-methyl-5-isoxazolone to obtain 3,4-dimethyl-5-isoxazolone.
- Aminate the 3,4-dimethyl-5-isoxazolone to yield 5-amino-3,4-dimethylisoxazole.

Step 2: Synthesis of N-acetylsulfanilyl chloride

- Acetanilide is reacted with chlorosulfonic acid to produce N-acetylsulfanilyl chloride.

Step 3: Condensation and Hydrolysis

- Dissolve 5-amino-3,4-dimethylisoxazole in a suitable solvent such as pyridine.
- Slowly add N-acetylsulfanilyl chloride to the solution while stirring and maintaining a cool temperature.
- After the reaction is complete, the intermediate product, N1-acetyl-**sulfisoxazole**, is isolated.

- Hydrolyze the acetyl group from N1-acetyl-**sulfisoxazole** using an acid or base to yield the final product, **sulfisoxazole**.
- The crude **sulfisoxazole** is then purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of **sulfisoxazole** against a bacterial isolate.

1. Materials:

- **Sulfisoxazole** stock solution (e.g., 1024 µg/mL)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Spectrophotometer or plate reader

2. Procedure:

- Prepare serial two-fold dilutions of the **sulfisoxazole** stock solution in CAMHB across the wells of a 96-well plate. Typically, this will create a range of concentrations from 256 µg/mL down to 0.25 µg/mL.
- Leave a well with no antibiotic as a positive growth control and a well with uninoculated broth as a negative control.
- Inoculate each well (except the negative control) with the standardized bacterial suspension.
- Incubate the plate at 35-37°C for 16-20 hours.
- After incubation, determine the MIC by visually inspecting for the lowest concentration of **sulfisoxazole** that inhibits visible bacterial growth (i.e., the well remains clear). Alternatively,

the optical density at 600 nm can be measured using a plate reader.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled spectrophotometric assay to determine the inhibitory activity of **sulfisoxazole** against DHPS.

1. Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored.^[4]

2. Materials:

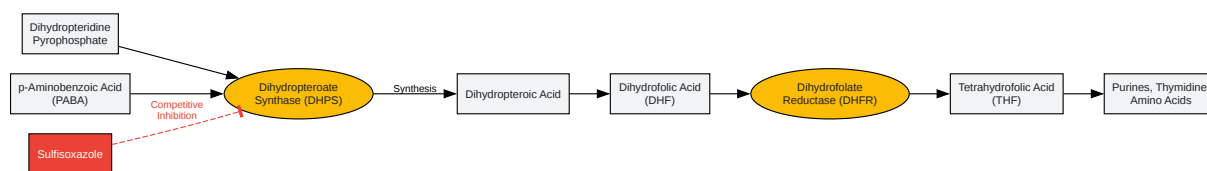
- Purified DHPS enzyme
- Purified DHFR enzyme
- 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
- p-Aminobenzoic acid (PABA)
- NADPH
- **Sulfisoxazole** (or other inhibitors)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)
- UV-transparent 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

3. Procedure:

- Prepare a reaction mixture in a 96-well plate containing assay buffer, DHFR, NADPH, and PABA.
- Add various concentrations of **sulfisoxazole** to the wells. Include a control well with no inhibitor.

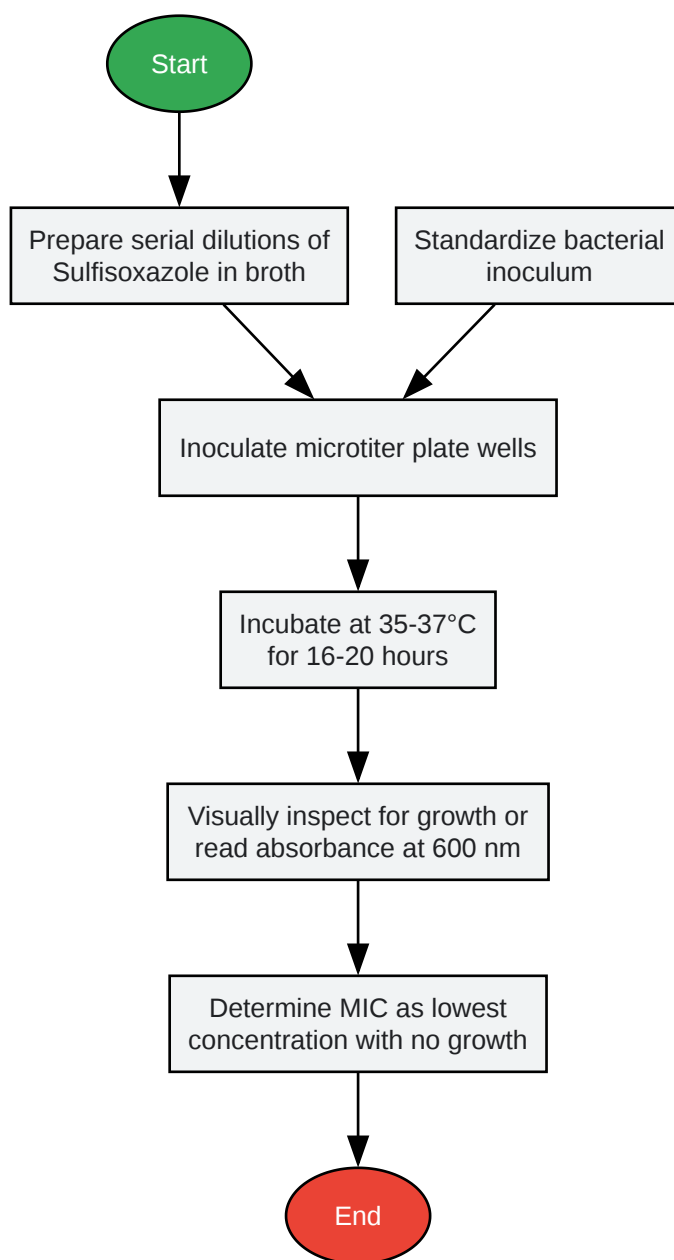
- Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.
- Initiate the reaction by adding a mixture of DHPS and DHPP.
- Immediately begin monitoring the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
- Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Visualizations



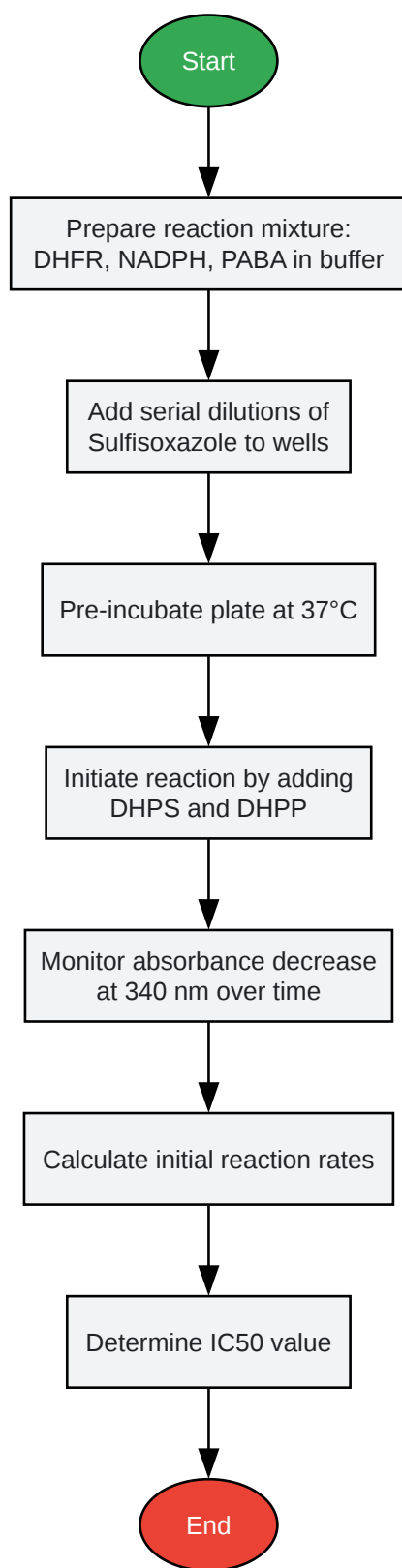
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Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by **Sulfisoxazole**.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.



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Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

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